REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10]([Br:15])=[CH:9][CH:8]=3.[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[K+]>[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(O)(=O)=O.CC(C)=O>[CH2:16]([N:6]1[C:5]2[CH:4]=[CH:3][C:2]([Br:1])=[CH:14][C:13]=2[C:12]2[C:7]1=[CH:8][CH:9]=[C:10]([Br:15])[CH:11]=2)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2NC3=CC=C(C=C3C2C1)Br
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(=O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
CONCENTRATION
|
Details
|
The hot mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the majority of acetone
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methyl-t-butyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C2=CC=C(C=C2C=2C=C(C=CC12)Br)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |